4-[(Furan-2-ylmethoxy)methyl]phenylZinc bromide
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Overview
Description
4-[(furan-2-ylmethoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(furan-2-ylmethoxy)methyl]phenylzinc bromide typically involves the reaction of 4-[(furan-2-ylmethoxy)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The resulting organozinc compound is then stabilized in a 0.25 M THF solution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. The compound is then packaged in large commercial quantities or custom sizes as per the requirement .
Chemical Reactions Analysis
Types of Reactions
4-[(furan-2-ylmethoxy)methyl]phenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc moiety is replaced by other nucleophiles.
Coupling Reactions: It is prominently used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Palladium catalysts, bases like potassium carbonate, and other organoboron compounds.
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
4-[(furan-2-ylmethoxy)methyl]phenylzinc bromide is used extensively in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of 4-[(furan-2-ylmethoxy)methyl]phenylzinc bromide in cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organozinc compound, forming a palladium-zinc complex.
Transmetalation: The organic group is transferred from zinc to palladium.
Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond and regenerates the catalyst.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Morpholino)methyl]phenylzinc iodide
- 4-[(4-Morpholino)methyl]phenylzinc bromide
Uniqueness
4-[(furan-2-ylmethoxy)methyl]phenylzinc bromide is unique due to its furan moiety, which imparts distinct reactivity and selectivity in organic synthesis. This makes it particularly useful in the synthesis of heterocyclic compounds and complex organic molecules .
Properties
Molecular Formula |
C12H11BrO2Zn |
---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
bromozinc(1+);2-(phenylmethoxymethyl)furan |
InChI |
InChI=1S/C12H11O2.BrH.Zn/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14-12;;/h2-8H,9-10H2;1H;/q-1;;+2/p-1 |
InChI Key |
ZGDIFGYQQUJDMG-UHFFFAOYSA-M |
Canonical SMILES |
C1=COC(=C1)COCC2=CC=[C-]C=C2.[Zn+]Br |
Origin of Product |
United States |
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